alpha-Santalol
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Overview
Description
]hept-3-yl)-2-methylpent-2-en-1-ol, is an organic compound classified as a sesquiterpene. It constitutes approximately 55% of sandalwood oil, with beta-santalol being another significant component . Sandalwood oil, derived from the heartwood of Santalum album, is highly valued in the perfume industry due to its distinctive fragrance .
Preparation Methods
Alpha-santalol can be synthesized through various methods:
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Synthetic Routes and Reaction Conditions
- One method involves a modified Wittig reaction to form the double bond in the side chain, starting from an aldehyde derivative of the tricyclic structure .
- Another approach uses a tricyclic bromide attached to a lithiated propyne, followed by reduction of the triple bond to an olefine and subsequent functional group modification .
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Industrial Production Methods
- Traditionally, this compound is obtained by steam distillation of sandalwood heartwood .
- Due to sustainability concerns, alternative methods such as fermentation using Rhodobacter sphaeroides have been developed . This method involves the biochemical process of fermenting cornstarch-derived sugars to produce alpha- and beta-santalol in a ratio similar to their natural occurrence .
Chemical Reactions Analysis
Alpha-santalol undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form santalone, a ketone derivative.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: This compound can participate in substitution reactions, particularly with halogens.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions include santalone and various alcohol derivatives .
Scientific Research Applications
Alpha-santalol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various sesquiterpenes and other organic compounds.
Medicine: Research has shown that this compound can induce apoptosis in cancer cells, making it a potential chemopreventive agent.
Industry: This compound is a key component in the fragrance industry, used in perfumes, soaps, and cosmetics.
Mechanism of Action
Alpha-santalol exerts its effects through several mechanisms:
Apoptosis Induction: It activates proapoptotic proteins such as caspase-3 and caspase-8, leading to programmed cell death in cancer cells.
Cell Cycle Arrest: This compound causes G2/M phase cell cycle arrest by altering the expression of cell cycle proteins like cyclin A, cyclin B1, and Cdc2.
Anti-inflammatory Effects: It reduces the expression of inflammatory cytokines and chemokines.
Comparison with Similar Compounds
Alpha-santalol is often compared with other sesquiterpenes:
Beta-Santalol: Another major component of sandalwood oil, beta-santalol has similar properties but is less abundant than this compound.
Alpha-Bergamotol: Found in smaller quantities in sandalwood oil, alpha-bergamotol shares some pharmacological activities with this compound.
Epi-cis-beta-Santalol: This compound is a minor fraction of sandalwood oil and has similar aromatic properties.
This compound is unique due to its higher abundance in sandalwood oil and its potent biological activities, particularly its chemopreventive effects .
Properties
CAS No. |
115-71-9 |
---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(Z)-5-[(1R,3S)-2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl]-2-methylpent-2-en-1-ol |
InChI |
InChI=1S/C15H24O/c1-10(9-16)5-4-6-14(2)11-7-12-13(8-11)15(12,14)3/h5,11-13,16H,4,6-9H2,1-3H3/b10-5-/t11?,12-,13?,14+,15?/m1/s1 |
InChI Key |
PDEQKAVEYSOLJX-YHPVVBAKSA-N |
SMILES |
CC(=CCCC1(C2CC3C1(C3C2)C)C)CO |
Isomeric SMILES |
C/C(=C/CC[C@]1(C2C[C@H]3C1(C3C2)C)C)/CO |
Canonical SMILES |
CC(=CCCC1(C2CC3C1(C3C2)C)C)CO |
boiling_point |
166-167 °C @ 14 MM HG |
density |
0.9770 @ 25 °C/25 °C NATURAL BETA-SANTALOL HAS SEQCIS-CONFIGURATION; BP 177-178 °C; DENSITY 0.9717 @ 25 °C/25 °C /BETA-SANTALOL/ |
flash_point |
Flash point > 100 °C GREATER THAN 212 °F CC |
Key on ui other cas no. |
115-71-9 |
physical_description |
Liquid; [Merck Index] Sweet odor; [HSDB] |
Pictograms |
Irritant |
solubility |
SOL IN ALC; PRACTICALLY INSOL IN WATER /BETA-SANTALOL/ SOL IN ALC; SLIGHTLY SOL IN PROPYLENE GLYCOL, GLYCERINE PRACTICALLY INSOL IN WATER |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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